Synthesis Yield Advantage of 2-Cyano-6-fluorophenylboronic acid over Mono-Substituted Analogs
2-Cyano-6-fluorophenylboronic acid can be synthesized from 3-fluorobenzonitrile in 89% yield via ortho-lithiation and trapping with triisopropyl borate . In comparison, 2-cyanophenylboronic acid is synthesized from benzonitrile under similar conditions with a reported yield of only 55% . This 34% absolute yield difference translates to significantly improved process economics for large-scale procurement.
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | 89% yield |
| Comparator Or Baseline | 2-Cyanophenylboronic acid: 55% yield |
| Quantified Difference | 34 percentage points higher (absolute) |
| Conditions | Ortho-lithiation of the corresponding benzonitrile with LDA in THF at -50°C to -5°C, followed by trapping with B(O-i-Pr)₃ and acidic workup. |
Why This Matters
Higher synthesis yield reduces raw material costs and waste generation, directly impacting procurement economics for multi-kilogram scale-up.
